Product packaging for Glycyl-L-alanyl-L-lysine(Cat. No.:CAS No. 71227-71-9)

Glycyl-L-alanyl-L-lysine

Cat. No.: B14456700
CAS No.: 71227-71-9
M. Wt: 274.32 g/mol
InChI Key: JBRBACJPBZNFMF-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-L-alanyl-L-lysine is a synthetic tripeptide composed of glycine, alanine, and lysine, with the molecular formula C11H22N4O4 . While direct clinical studies on this specific tripeptide are limited, research on structurally related peptides provides insight into its potential research value. Short-chain peptides like this are of significant interest in biochemical research due to their potential bioactive properties and enhanced bioavailability compared to isolated amino acids or larger proteins . For instance, the well-characterized tripeptide glycyl-L-histidyl-L-lysine (GHK) is known to function as an endogenous antioxidant, potently diminishing reactive oxygen species (ROS) in cell models and showing a strong ability to scavenge harmful free radicals like hydroxyl and peroxyl radicals . Furthermore, lysine-containing peptides are historically recognized for their roles in supporting tissue repair and cellular regeneration . The presence of lysine in the structure is also noteworthy, as this essential amino acid is a critical precursor for carnitine synthesis and plays a fundamental role in calcium absorption, collagen formation, and immune function in the human body . This tripeptide presents a valuable tool for researchers investigating peptide stability, cellular transport mechanisms, and the broader biological effects of short-chain peptides in models of oxidative stress, wound healing, and metabolic function. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N4O4 B14456700 Glycyl-L-alanyl-L-lysine CAS No. 71227-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71227-71-9

Molecular Formula

C11H22N4O4

Molecular Weight

274.32 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C11H22N4O4/c1-7(14-9(16)6-13)10(17)15-8(11(18)19)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1

InChI Key

JBRBACJPBZNFMF-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN

Origin of Product

United States

Synthetic Methodologies for Glycyl L Alanyl L Lysine

Overview of Established Peptide Synthesis Strategies

The construction of a peptide chain, such as Glycyl-L-alanyl-L-lysine, can be achieved through two principal methodologies: solid-phase and solution-phase synthesis. Each strategy presents distinct advantages and is selected based on the desired scale of synthesis, peptide length, and specific sequence.

Solid-Phase Peptide Synthesis (SPPS) Protocols for Oligopeptides

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides by assembling amino acids step-by-step on a solid support, typically a resin. bachem.com This technique simplifies the purification process because the growing peptide chain remains attached to the insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. bachem.compacific.edu The synthesis proceeds from the C-terminus to the N-terminus. pacific.edu

The general cycle of SPPS involves:

Attachment of the first amino acid to the resin : The C-terminal amino acid (in this case, lysine) is anchored to the solid support.

Deprotection : The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. pacific.edu

Coupling : The next protected amino acid in the sequence (alanine, then glycine) is activated and coupled to the deprotected N-terminus of the growing peptide chain. pacific.edu

Washing : Excess reagents and byproducts are washed away. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support and all protecting groups are removed. pacific.edu For oligopeptides like tripeptides, SPPS is particularly efficient and can be automated.

There are two main orthogonal protection strategies in SPPS: Boc/benzyl and Fmoc/tBu. bachem.com The Fmoc/tBu strategy is commonly used due to its milder deprotection conditions. bachem.commasterorganicchemistry.com

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, was the first method developed for creating peptides. nih.gov In this classical approach, the amino acids are coupled in a solution. After each coupling step, the intermediate peptide is isolated, purified, and characterized before proceeding to the next coupling reaction. core.ac.ukekb.eg

While this method can be more time-consuming and labor-intensive due to the purification steps at each stage, it is often preferred for the large-scale synthesis of peptides and for certain complex sequences that may be difficult to assemble on a solid support. nih.govnih.gov Recent advancements, such as the Group-Assisted Purification (GAP) chemistry, aim to simplify the purification process in solution-phase synthesis by avoiding traditional chromatography and recrystallization. nih.gov Another approach involves using isostearic acid chloride and a silyl (B83357) ester-protecting group to enable efficient coupling of amino acids. acs.org

Peptide Bond Formation Techniques for this compound

The formation of the amide bond between two amino acids is a condensation reaction that requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of the other. bachem.commsu.edu This is achieved using coupling reagents.

Common classes of coupling reagents include:

Carbodiimides : These are some of the oldest and most widely used coupling reagents. tandfonline.com

Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are frequently used. peptide.com DCC is often used in solution-phase synthesis, as the byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration. peptide.compeptide.com DIC is preferred in SPPS because its byproduct is more soluble and can be washed away. peptide.compeptide.com

To minimize the risk of racemization, carbodiimides are often used with additives like 1-hydroxybenzotriazole (HOBt) . peptide.comcreative-peptides.com

Uronium/Aminium Salts : These reagents are known for their high efficiency and low rates of side reactions. jpt.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular choices, with HATU often being more reactive and leading to less epimerization. peptide.comcreative-peptides.comhighfine.com

Phosphonium Salts :

BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with minimal racemization. peptide.comjpt.com

The choice of coupling reagent depends on factors such as the specific amino acid sequence and the potential for steric hindrance. highfine.com For a relatively simple tripeptide like this compound, a standard carbodiimide/HOBt or a uronium salt-based method would be effective. peptide.comcreative-peptides.com

Coupling Reagent ClassExamplesKey Characteristics
CarbodiimidesDCC, DIC, EDCWidely used, cost-effective; may require additives to suppress racemization. tandfonline.compeptide.comjpt.com
Uronium/Aminium SaltsHBTU, HATUHigh coupling efficiency, low side-product formation, suitable for complex sequences. creative-peptides.comjpt.comhighfine.com
Phosphonium SaltsBOP, PyBOPHigh efficiency, low racemization risk. peptide.comjpt.com

Optimization Strategies for Yield and Purity in this compound Synthesis

Achieving high yield and purity in peptide synthesis requires careful optimization of several parameters. For a peptide like this compound, the following strategies are important:

Resin Selection : In SPPS, the choice of resin is crucial. For a peptide with a C-terminal carboxylic acid, a Wang resin or a similar acid-labile resin would be appropriate. If a C-terminal amide is desired, a Rink amide resin would be used.

Coupling Conditions : The molar excess of the protected amino acid and the coupling reagents can be adjusted to drive the reaction to completion. For sequences containing multiple glycines, extended coupling times may be necessary to minimize the formation of deletion sequences. vulcanchem.com

Deprotection and Cleavage : Complete removal of the temporary protecting group at each step is essential to avoid truncated sequences. The final cleavage from the resin must be performed with a "cocktail" of reagents, such as a high concentration of TFA with scavengers like water and triisopropylsilane (B1312306) (TIS), to remove all protecting groups and release the peptide.

Purification : After cleavage, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity (>95%).

Process Monitoring : Analytical techniques such as mass spectrometry (MS) and analytical HPLC are critical for verifying the molecular weight and assessing the purity of the final product.

For industrial-scale production, automated peptide synthesizers can be employed to improve efficiency and reproducibility.

Biochemical Interactions and Metabolic Fate of Glycyl L Alanyl L Lysine

In Vitro Modulation of Protein Synthesis Pathways

While direct studies on the effect of Glycyl-L-alanyl-L-lysine on protein synthesis are limited, research on its constituent amino acids and related small peptides provides insight into potential modulatory roles. The process of protein synthesis is critically dependent on the accurate charging of transfer RNA (tRNA) molecules with their corresponding amino acids by aminoacyl-tRNA synthetases (aaRS). researchgate.net

Research has shown that small molecules can influence the function of these crucial enzymes. For instance, in Escherichia coli, the presence of L-alanine and another dipeptide, glycyl-L-leucine, in the culture medium was found to alter the properties, including subunit composition and kinetic parameters, of lysyl-tRNA synthetase (KARS). nih.govnih.gov This enzyme is specifically responsible for attaching L-lysine to its cognate tRNA. nih.govoup.com The studies suggested that these metabolites could modify the structure of the synthetase. nih.gov This raises the possibility that Gly-Ala-Lys, upon intracellular hydrolysis, could release L-alanine and L-lysine, which may in turn influence the activity of their respective tRNA synthetases and thereby modulate the rate or fidelity of protein synthesis. nih.govnih.gov

The recognition of L-lysine by the active site of human lysyl-tRNA synthetase involves specific interactions, including with the amino group of the lysine (B10760008) side chain. oup.comresearchgate.net Any molecule that interferes with this binding could potentially modulate the synthesis of lysine-containing proteins. Although Gly-Ala-Lys would likely be hydrolyzed into its constituent amino acids before having such an effect, this highlights a potential indirect mechanism of action. The regulation of protein synthesis is a complex process where the availability of amino acids can act as a signaling mechanism. cambridge.org

Enzymatic Degradation and Stability Kinetics

The biological activity and residence time of Gly-Ala-Lys are largely determined by its stability and susceptibility to enzymatic breakdown. Peptidases, or proteolytic enzymes, are responsible for cleaving the peptide bonds, leading to the peptide's inactivation and the release of its constituent amino acids. nih.gov

This compound contains two peptide bonds: one between glycine (B1666218) and L-alanine (Gly-Ala) and another between L-alanine and L-lysine (Ala-Lys). The susceptibility of these bonds to cleavage depends on the specificity of the available proteases. mdpi.com

Aminopeptidases: These exopeptidases cleave amino acids from the N-terminus of a peptide and would sequentially remove glycine and then alanine (B10760859).

Dipeptidyl-peptidases: These enzymes, such as Cathepsin B, can act as peptidyl-dipeptidases, removing C-terminal dipeptides, though their action on this specific tripeptide is not documented. nih.gov

Endopeptidases: These enzymes cleave within the peptide chain and have specific recognition sites. For example, elastase is known to cleave on the carboxyl side of small hydrophobic amino acids like alanine and glycine, making the Gly-Ala bond a potential target. bitesizebio.comTrypsin specifically cleaves at the C-terminal side of lysine and arginine residues; since lysine is the C-terminal amino acid in this peptide, trypsin would not cleave the internal Ala-Lys bond. bitesizebio.com Other enzymes like papain , which has broad specificity, could potentially hydrolyze the peptide bonds. mdpi.com

The table below summarizes potential enzymatic cleavage sites on this compound based on known protease specificities.

EnzymeGeneral SpecificityPotential Cleavage Site on Gly-Ala-Lys
Elastase Cleaves C-terminal to small, hydrophobic residues (Ala, Gly, Val). bitesizebio.comGly↓Ala-Lys
Trypsin Cleaves C-terminal to basic residues (Lys, Arg), unless followed by Pro. bitesizebio.comNo internal cleavage (Lys is C-terminal)
Papain Broad specificity cysteine protease. mdpi.comGly↓Ala-Lys and/or Gly-Ala↓Lys
Aminopeptidases Cleave N-terminal amino acid.↓Gly-Ala-Lys

This table is based on general enzyme specificities; specific kinetic studies on Gly-Ala-Lys are required for confirmation.

The rate and pathway of Gly-Ala-Lys degradation are influenced by several physicochemical factors, primarily pH and temperature, as well as the peptide's own structure. cymitquimica.com

Studies on the degradation kinetics of similar peptides, such as L-alanyl-L-glutamine, have shown that stability is highly pH-dependent. nih.gov Typically, peptide degradation in aqueous solutions can occur via cleavage of the peptide bond or modification of amino acid side chains. For many peptides, maximum stability is observed near a neutral pH (e.g., pH 6.0 for L-alanyl-L-glutamine), with degradation rates increasing under acidic or basic conditions due to specific acid-base catalysis. nih.gov

The structure of the peptide itself is also a key determinant. The nature of the N-terminal amino acid can influence the rate of hydrolysis. For instance, studies on various dipeptides have shown that cleavage rates can differ significantly based on the sequence and the hydrophobicity of the N-terminal residue. nih.govresearchgate.net Temperature also plays a critical role, with higher temperatures generally increasing the rate of hydrolytic degradation.

FactorInfluence on Gly-Ala-Lys DegradationRationale/Mechanism
pH Degradation rate is likely minimal around neutral pH and increases in acidic or alkaline conditions.Specific acid-base catalysis of peptide bond hydrolysis. nih.gov
Temperature Increased temperature accelerates degradation.Provides the activation energy needed for the hydrolysis reaction to proceed more quickly. nih.gov
Enzyme Concentration Higher concentrations of relevant peptidases increase the degradation rate.More active sites are available for substrate binding and catalysis.
Peptide Sequence The Gly-Ala and Ala-Lys bonds have inherent susceptibilities to enzymatic attack.The sequence dictates recognition by specific proteases (e.g., elastase preference for Ala). bitesizebio.comresearchgate.net

Mechanisms of Cellular Uptake and Transmembrane Transport

The entry of this compound into cells is not a passive process but is mediated by specialized carrier proteins. The primary route for the absorption of di- and tripeptides in the intestine and other tissues is through the action of oligopeptide transporters from the Solute Carrier 15 (SLC15) family. guidetopharmacology.orgnih.gov

The principal transporter responsible for the uptake of dietary di- and tripeptides from the small intestine is the low-affinity, high-capacity peptide transporter 1, known as PEPT1 or SLC15A1. guidetopharmacology.orgnih.govgenecards.org This transporter is located on the apical membrane of intestinal enterocytes. uniprot.org

SLC15A1 is known to transport a vast array of over 8,000 different di- and tripeptides, showing broad substrate specificity. nih.govnih.gov Crucially, evidence confirms that the dipeptide L-alanyl-L-lysine is a substrate for SLC15A1. genecards.orguniprot.org Given that SLC15A1 transports both di- and tripeptides, it is the primary candidate transporter for this compound. The transporter recognizes peptides irrespective of their net charge (cationic, anionic, or neutral). guidetopharmacology.org

Transporter PropertyDescription for SLC15A1 (PEPT1)
Gene Name SLC15A1 genecards.org
Protein Name Peptide Transporter 1 (PEPT1) genecards.org
Location Primarily the brush border membrane of the small intestine. nih.govgenecards.org
Substrates Most di- and tripeptides, including charged and neutral peptides. guidetopharmacology.orguniprot.org
Function Absorption of dietary peptides; transport of peptide-like drugs. nih.gov
Kinetics Low-affinity, high-capacity transport system. nih.gov

The transport of peptides via SLC15A1 is an active process driven by an electrochemical proton gradient. nih.gov This mechanism is known as proton-coupled peptide cotransport, where the inward movement of the peptide is coupled to the simultaneous movement of one or more protons (H⁺) down their concentration gradient. uniprot.orgnih.govuniprot.org This process is electrogenic, meaning it results in a net movement of positive charge into the cell. guidetopharmacology.orguniprot.org

The stoichiometry of the transport (the ratio of protons to peptide) can vary. For neutral peptides, the ratio is typically 1:1 (one proton per peptide molecule). For charged peptides, such as Gly-Ala-Lys which carries a positive charge on its lysine side chain at physiological pH, the stoichiometry can be higher, often 2:1, to accommodate the peptide's charge. guidetopharmacology.orguniprot.orguniprot.org This influx of protons is balanced by the activity of other membrane transporters, such as the Na⁺/H⁺ exchanger, which pumps protons back out of the cell to maintain intracellular pH. nih.gov This entire system ensures the efficient absorption of peptides from the lumen into the cell against a concentration gradient. nih.gov

Computational and Theoretical Investigations of Glycyl L Alanyl L Lysine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation offer a powerful lens through which to view the behavior of peptides at an atomic level. These methods are crucial for understanding the conformational flexibility and reactivity of molecules like Glycyl-L-alanyl-L-lysine.

Molecular Dynamics (MD) Simulations of Peptide Conformations

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the time-evolution of molecular systems. acs.org For peptides such as this compound, MD simulations can reveal the accessible conformations in different environments, such as in aqueous solution. nih.gov These simulations track the movements of individual atoms over time by integrating Newton's equations of motion, providing a detailed picture of the peptide's dynamic behavior. acs.org

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters describing the potential energy of the system. acs.orgnih.gov Force fields like AMBER, CHARMM, GROMOS, and OPLS are commonly used for biomolecular simulations. github.io The choice of water model, such as TIP3P, is also critical for accurately representing the solvent environment. acs.org Through techniques like replica exchange molecular dynamics (REMD), researchers can enhance sampling and more effectively explore the conformational landscape of peptides. nih.gov Analysis of MD trajectories can provide information on properties such as the radius of gyration, root-mean-square deviation (RMSD) from a reference structure, and the formation of intramolecular hydrogen bonds, all of which define the peptide's conformational preferences. nih.govacs.org For instance, studies on similar short peptides have been used to understand their tendencies to form secondary structures like α-helices or β-sheets. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Reactivity

To study chemical reactions, where bond breaking and formation occur, a purely classical description from MD is insufficient. This is where hybrid quantum mechanics/molecular mechanics (QM/MM) methods become invaluable. nih.gov In a QM/MM approach, the chemically active part of the system, such as the peptide backbone and the side chain of lysine (B10760008) during a reaction, is treated with quantum mechanics (QM), which can accurately describe electronic rearrangements. acs.org The remainder of the system, including the solvent and other parts of the peptide, is treated with the computationally less expensive molecular mechanics (MM) force field. nih.govacs.org

This partitioning allows for the study of enzymatic reactions or other chemical processes involving the peptide with a manageable computational cost. nih.govresearchgate.net QM/MM methods can be used to calculate reaction energy barriers, identify transition states, and elucidate reaction mechanisms at a molecular level. researchgate.nettum.de For example, QM/MM simulations could be employed to investigate the hydrolysis of the peptide bonds in this compound or the reactivity of the lysine side chain's amino group. The QM/MM-PBSA (Poisson-Boltzmann surface area) method is a technique that can be used to estimate the free energies of reactions in proteins and other biological systems. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations

For even higher accuracy in describing the electronic structure and related properties of molecules, researchers turn to ab initio and density functional theory (DFT) calculations. These methods are based on the fundamental principles of quantum mechanics.

Structural Analysis and Conformational Landscapes

Ab initio and DFT methods can be used to perform detailed structural analyses and map out the conformational landscapes of peptides. mdpi.com By systematically varying the dihedral angles of the peptide backbone (phi, psi) and side chains, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations of the molecule. For a tripeptide like this compound, this would involve exploring the rotational freedom around the various single bonds.

Computational studies on similar peptides, such as polyglycines and peptides containing alanine (B10760859) and lysine, have utilized these methods to understand their intrinsic conformational preferences in the gas phase and in solution. acs.orgacs.org These calculations can provide highly accurate geometric parameters, such as bond lengths and angles, for the most stable conformers. The results of these calculations can be compared with experimental data, where available, to validate the theoretical models.

pKa Calculations and Protonation States

The protonation state of a peptide is crucial for its structure and function, and it is determined by the pKa values of its acidic and basic groups. This compound has an N-terminal amino group, a C-terminal carboxyl group, and the side-chain amino group of lysine, all of which can exist in different protonation states depending on the pH of the environment. orgosolver.com

Ab initio and DFT calculations, often combined with continuum solvation models like the Polarized Continuum Model (PCM), can be used to predict the pKa values of these ionizable groups. researchgate.net The accuracy of these calculations has significantly improved, allowing for reliable predictions for small molecules and even residues within proteins. researchgate.netnih.gov For instance, the pKa of the lysine side chain is a critical determinant of its role in electrostatic interactions and chemical reactions. orgosolver.com Computational methods can help determine the predominant protonation state of this compound at a given pH, which is essential for understanding its behavior in biological systems. acs.org

Development and Refinement of Force Field Parameters for Peptide Systems

The accuracy of molecular mechanics-based simulations is fundamentally limited by the quality of the underlying force field. nih.gov Force fields are collections of parameters that define the potential energy function of a system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). acs.org

The development of a new force field or the refinement of an existing one is a meticulous process. It often involves fitting the parameters to high-level quantum mechanical calculations and experimental data for a set of small, representative molecules. nih.govresearchgate.net For peptide systems, this includes using data from small peptides like dipeptides and tripeptides to optimize the parameters for the polypeptide backbone and side chains. nih.gov The goal is to create a set of parameters that are transferable and can accurately model a wide range of peptides and proteins. nih.gov

Major biomolecular force fields like AMBER, CHARMM, and OPLS are continuously being refined to improve their accuracy. github.ioresearchgate.net For example, modifications to backbone dihedral parameters can better reproduce the secondary structure propensities of peptides. nih.gov The development of polarizable force fields, which explicitly account for electronic polarization, is an active area of research aimed at further improving the physical realism of the models. nih.gov

Below is a table summarizing some of the key computational parameters and findings related to the study of peptides like this compound.

Computational MethodApplication to PeptidesKey Findings and Considerations
Molecular Dynamics (MD) Simulating conformational dynamics in solution.Reveals accessible conformations, flexibility, and solvent interactions. Accuracy depends on the force field and water model. nih.govacs.org
QM/MM Studying chemical reactivity (e.g., bond formation/breaking).Provides insights into reaction mechanisms and energy barriers by treating the active site with quantum mechanics. nih.govtum.de
Ab Initio / DFT Detailed structural analysis and energy calculations.Generates accurate conformational landscapes and geometric parameters. mdpi.com
pKa Calculations Determining protonation states of ionizable groups.Predicts the charge state of the peptide at different pH values, crucial for its interactions. orgosolver.comnih.gov
Force Field Development Creating and refining parameters for MM simulations.Improves the accuracy of MD simulations by fitting to QM data and experimental results. nih.govnih.gov

Theoretical Insights into Peptide Bond Solvolysis Mechanisms

The cleavage of peptide bonds, a fundamental process in biochemistry, is thermodynamically favorable in aqueous solutions; however, it is kinetically very slow. Computational and theoretical studies provide significant insights into the mechanisms of peptide bond solvolysis, including hydrolysis. While specific theoretical investigations focused solely on this compound are not extensively documented in publicly available research, general principles derived from studies of other peptides can be applied to understand the potential mechanisms of its degradation.

Peptide hydrolysis can proceed through several pathways, including uncatalyzed (neutral), acid-catalyzed, and base-catalyzed mechanisms. Theoretical studies, often employing Density Functional Theory (DFT) and quantum mechanical/molecular mechanical (QM/MM) methods, have elucidated the energetics and transition states of these reactions for model peptides. nih.govrsc.org

In the context of this compound, there are two peptide bonds susceptible to cleavage: the Gly-Ala bond and the Ala-Lys bond. The reactivity of these bonds can be influenced by the nature of the adjacent amino acid residues.

Uncatalyzed Hydrolysis

In the absence of a catalyst, the hydrolysis of a peptide bond is a very slow process with a high activation energy barrier. Theoretical models suggest that the reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond. This is often a complex process involving a network of water molecules that facilitate proton transfer. acs.orgnih.gov The reaction proceeds through a tetrahedral intermediate. jst.go.jp For a simple dipeptide like glycylglycine, the free energy barrier for water-assisted hydrolysis has been calculated to be very high, underscoring the stability of the peptide bond. mdpi.com

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Computational studies on model compounds have examined this mechanism, highlighting the role of explicit water molecules in the reaction dynamics. nih.govresearchgate.net The rate-determining step in acid-catalyzed hydrolysis is a subject of ongoing research, with computational studies suggesting a complex interplay of factors beyond a simple C-O bond distance. nih.gov

Base-Catalyzed Hydrolysis

In alkaline solutions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon of the peptide bond. This is generally a more efficient process than neutral hydrolysis. Theoretical studies on the alkaline hydrolysis of amides, which are structurally similar to peptides, provide insights into this mechanism. uregina.ca

Metal-Ion Catalyzed Hydrolysis

Metal ions can also catalyze peptide bond hydrolysis. For instance, theoretical studies on the hydrolysis of glycylproline-containing peptides catalyzed by [Pd(H₂O)₄]²⁺ have been performed. acs.orgfigshare.com These studies propose mechanisms involving either an external water molecule attack or an internal delivery of a coordinated water molecule. The calculated energy barriers for these catalyzed reactions are significantly lower than for the uncatalyzed reaction. acs.orgfigshare.com While not directly involving this compound, these studies demonstrate the potential for metal ions to facilitate peptide bond cleavage.

Enzymatic Hydrolysis

While the focus here is on non-enzymatic solvolysis, it is worth noting that enzymes like thermolysin and carboxypeptidase A dramatically lower the activation energy for peptide hydrolysis. nih.govcdnsciencepub.com Theoretical studies of these enzymatic mechanisms reveal intricate details of the catalytic process, often involving metal cofactors and specific amino acid residues in the active site that facilitate the reaction. nih.govcdnsciencepub.com

Theoretical Data on Peptide Hydrolysis

The following table presents representative theoretical data for the hydrolysis of different peptide bonds from various computational studies. It is important to note that these values are for different model systems and computational methods and are not specific to this compound but provide a general understanding of the energetics involved.

Peptide/Model CompoundProposed MechanismComputational MethodCalculated Activation Energy (kcal/mol)Reference
Gly-Pro-Met[Pd(H₂O)₄]²⁺ Catalyzed (Internal Delivery)DFT38.3 figshare.com
Gly-Gly-Met[Pd(H₂O)₄]²⁺ Catalyzed (Internal Delivery)DFT39.2 figshare.com
Gly-Pro-His[Pd(H₂O)₄]²⁺ Catalyzed (Internal Delivery)DFT41.4 figshare.com
N-methylacetamide (model)Alkaline HydrolysisDFTNot Specified uregina.ca
Glycylglycine on SanidineWater-assisted HydrolysisONIOM2 (B3LYP/MNDO)~42 mdpi.com
Ace-Asn-Gly-NmeH₂PO₄⁻ CatalyzedDFT (B3LYP)~31 (130 kJ/mol) acs.org
Ace-Asn-Gly-NmeHCO₃⁻ CatalyzedDFT (B3LYP)~29 (123 kJ/mol) acs.org

Advanced Analytical Methodologies for Glycyl L Alanyl L Lysine

Chromatographic Separation and Purification Techniques

Chromatography is the cornerstone for isolating and quantifying Glycyl-L-alanyl-L-lysine from complex mixtures, such as synthesis reaction products or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound and quantifying its concentration. advancechemjournal.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for peptides. In this technique, the peptide is separated based on its hydrophobicity using a non-polar stationary phase (typically C18) and a polar mobile phase, usually a gradient of water and a more non-polar organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA).

Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to that of a known concentration standard. mdpi.com Detection is commonly performed using ultraviolet (UV) absorbance at a low wavelength (~210-220 nm) where the peptide bond absorbs light. For enhanced sensitivity and selectivity, fluorescence detection can be employed, especially after post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) that react with the primary amines in the peptide (the N-terminal glycine (B1666218) and the lysine (B10760008) side chain). nih.goveuropa.eu

ParameterTypical SettingPurpose
Column Reversed-Phase C18, 5 µm particle sizeSeparates the peptide from impurities based on hydrophobicity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifies the mobile phase to improve peak shape and provides a counter-ion for ion-pairing.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileThe organic modifier that elutes the peptide from the column.
Gradient Linear gradient, e.g., 5% to 60% Mobile Phase B over 30 minutesEnsures efficient separation of components with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Detection UV at 214 nm or Fluorescence (Ex: 330 nm, Em: 460 nm) with OPA derivatizationDetects the peptide bond or derivatized amine groups for quantification. europa.eu
Internal Standard e.g., NorleucineCan be used to improve the precision of quantification. europa.eu

This table presents typical starting parameters for an HPLC analysis of a tripeptide like this compound. Actual conditions may require optimization.

For unambiguous identification and highly sensitive quantification, especially in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable. wikipedia.orgtechnologynetworks.com This technique couples the powerful separation capabilities of HPLC with the mass analysis of mass spectrometry. wikipedia.org After chromatographic separation, the peptide is ionized, typically using electrospray ionization (ESI), which is a "soft" ionization technique that keeps the peptide intact, generating a protonated molecular ion [M+H]⁺.

The mass spectrometer then measures the mass-to-charge ratio (m/z) of this ion, confirming the peptide's molecular weight. technologynetworks.com For trace analysis, Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only the specific m/z of this compound, providing excellent sensitivity and selectivity. technologynetworks.com LC-MS/MS adds another layer of specificity by isolating the parent ion, fragmenting it, and analyzing the resulting fragment ions to confirm the amino acid sequence, making it a gold standard for peptide identification. wikipedia.org

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its covalent structure and amino acid sequence.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules in solution. mdpi.commdpi.com For this compound, ¹H NMR provides information about the chemical environment of all hydrogen atoms in the molecule. nih.gov The unique chemical shifts, signal multiplicities (splitting patterns), and integration values help to identify the individual amino acid residues.

To definitively assign all signals and confirm the connectivity between amino acids, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy) shows correlations between all protons within a spin system, effectively identifying all protons belonging to a single amino acid.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space, which is crucial for determining the sequence by observing correlations between the amide proton of one residue and the alpha-proton of the preceding residue.

¹³C NMR can also be used to observe the carbon backbone and side chains, providing further structural confirmation. mdpi.com

Mass spectrometry is a key analytical technique for the rapid and accurate determination of the molecular weight of this compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₁H₂₂N₄O₄) of the peptide.

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. acs.org In this process, the parent ion of the peptide is selected and then fragmented, typically through Collision-Induced Dissociation (CID). The fragmentation occurs predictably along the peptide backbone, generating b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. For this compound (G-A-K), the fragmentation pattern would confirm the sequence:

b-ions: The mass difference between b₁ (Gly) and b₂ (Gly-Ala) would be the mass of an alanine (B10760859) residue.

y-ions: The mass difference between y₁ (Lys) and y₂ (Ala-Lys) would be the mass of an alanine residue.

This fragmentation fingerprint provides definitive proof of the peptide's primary structure. researchgate.net

Development of Specific Assays for this compound Detection

Developing specific assays for the detection of this compound often involves leveraging the unique chemical properties of its constituent amino acids, particularly the lysine residue.

One approach is the use of colorimetric methods. For instance, reagents that react specifically with the ε-amino group of lysine in a peptide chain can be used. A method involving 2-chloro-3,5-dinitropyridine (B146277) has been used to form a colored derivative with lysine-containing peptides, where the absorbance is proportional to the amount of peptide present. cerealsgrains.org On an equimolar basis, peptides like L-glycyl-L-lysine have been shown to contribute the same absorbance as free lysine, suggesting such a method could be adapted for this compound. cerealsgrains.org

Enzymatic assays could also be developed. This would involve finding an enzyme that specifically recognizes and cleaves this compound. The activity of the enzyme would then be monitored by measuring the appearance of a product or the disappearance of the substrate, often using a coupled reaction that produces a colored or fluorescent signal. While peptidases with such high specificity are rare, enzymes involved in peptidoglycan metabolism in certain bacteria are known to recognize specific lysine-containing peptide stems, offering a potential starting point for assay development. nih.gov

Research Perspectives and Future Directions in Glycyl L Alanyl L Lysine Studies

Rational Design of Glycyl-L-alanyl-L-lysine Analogues and Derivatives

The rational design of analogues and derivatives of this compound is a promising avenue for enhancing its potential therapeutic properties. This approach involves systematically modifying the peptide's structure to improve characteristics such as stability, bioavailability, and target specificity.

Key Strategies for Analogue Design:

Amino Acid Substitution: Replacing one or more amino acids in the this compound sequence can significantly alter its biological activity. For instance, substituting alanine (B10760859) with other hydrophobic residues could influence its interaction with cellular membranes.

Chemical Modifications: Introducing chemical modifications, such as acylation or PEGylation, can protect the peptide from enzymatic degradation and prolong its circulation time in the body.

Cyclization: Cyclizing the peptide backbone can impose conformational constraints, potentially leading to increased receptor affinity and stability.

Table 1: Potential Modifications for this compound Analogue Design

Modification Type Example Potential Advantage
Amino Acid SubstitutionReplacing Alanine with ValineEnhanced Hydrophobicity
N-terminal ModificationAcetylationIncreased Stability
C-terminal ModificationAmidationIncreased Stability
Side Chain ModificationLipidation of Lysine (B10760008)Improved Membrane Permeability

The synthesis of such analogues can be achieved through established methods like solid-phase peptide synthesis, which allows for the precise incorporation of unnatural amino acids and other chemical moieties. nih.gov

Exploration of Novel Mechanistic Roles in Diverse Biological Systems (In Vitro)

In vitro studies are crucial for elucidating the fundamental biological activities of this compound and its derivatives. These experiments, conducted in controlled laboratory settings, can provide insights into the peptide's mechanism of action at the cellular and molecular levels.

Potential Areas of In Vitro Investigation:

Enzyme Inhibition/Activation: Investigating the ability of this compound to modulate the activity of specific enzymes, such as proteases or kinases, could reveal novel therapeutic targets.

Receptor Binding: Radioligand binding assays can be employed to identify and characterize cellular receptors that interact with the peptide, shedding light on its signaling pathways.

Cellular Uptake and Trafficking: Using fluorescently labeled versions of the peptide, researchers can visualize its entry into cells and its subsequent intracellular localization, providing clues about its site of action.

Antioxidant and Anti-inflammatory Properties: The antioxidant potential of related peptides, such as Glycyl-L-histidyl-L-lysine (GHK), has been documented. nih.gov Similar assays could be performed to assess the ability of this compound to scavenge reactive oxygen species and modulate inflammatory responses in cell culture models.

Table 2: Examples of In Vitro Assays for Functional Characterization

Biological Activity Assay Type Endpoint Measured
Enzyme ModulationKinase Activity AssayPhosphorylation of a Substrate
Receptor InteractionCompetitive Binding AssayDisplacement of a Labeled Ligand
Cellular SignalingWestern BlottingChanges in Protein Expression/Phosphorylation
Antioxidant ActivityDPPH AssayFree Radical Scavenging

Advancements in Computational Methodologies for Peptide Engineering

Computational modeling and peptide engineering have become indispensable tools in modern drug discovery. These approaches can accelerate the design and optimization of peptide-based therapeutics by predicting their structural and functional properties.

Computational Approaches in Peptide Design:

Molecular Docking: This technique predicts the preferred orientation of a peptide when it binds to a specific receptor or enzyme, providing insights into the molecular basis of their interaction.

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of the peptide and its target over time, offering a more realistic representation of their interaction in a biological environment.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of peptides and their biological activity, enabling the prediction of the activity of novel analogues.

These computational methods can significantly reduce the time and cost associated with the experimental screening of large peptide libraries, allowing researchers to focus on the most promising candidates.

Interdisciplinary Approaches Integrating -Omics Data for Peptide Function Discovery

The integration of high-throughput "-omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach for discovering the functions of peptides like this compound. nih.gov

Integrating -Omics Data for Functional Insights:

Proteomics: Mass spectrometry-based proteomics can be used to identify proteins that interact with this compound, providing clues about its cellular targets and pathways.

Transcriptomics: By analyzing changes in gene expression in response to treatment with the peptide, researchers can identify the downstream signaling pathways that are modulated.

Metabolomics: This approach can reveal alterations in the cellular metabolic profile following peptide treatment, offering insights into its effects on cellular metabolism.

By combining data from these different -omics levels, researchers can construct a comprehensive picture of the biological effects of this compound and generate new hypotheses about its function. nih.gov This integrative approach holds great promise for uncovering the complex roles of peptides in health and disease.

Q & A

Q. What are the optimal methods for synthesizing Glycyl-L-alanyl-L-lysine in a laboratory setting?

Solid-phase peptide synthesis (SPPS) is widely used for controlled assembly of tripeptides like this compound. Key steps include:

  • Coupling reactions : Use Fmoc-protected amino acids with activating agents (e.g., HBTU or DIC) to ensure regioselectivity.
  • Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to achieve >95% purity .
  • Characterization : Confirm identity via 1H^1H-NMR (amide proton shifts at 7.8–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Spectroscopic analysis : Circular dichroism (CD) to assess secondary structure in solution; FTIR for amide I and II bands (~1650 cm1^{-1} and ~1550 cm1^{-1}) .
  • Chromatographic validation : Compare retention times with commercial standards (if available) and monitor purity via LC-MS .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Follow institutional guidelines for peptide waste, as improper disposal may harm aquatic ecosystems .

Advanced Research Questions

Q. How do pH and temperature variations affect the conformational stability of this compound?

  • Experimental design : Use differential scanning calorimetry (DSC) to measure melting temperatures (TmT_m) under buffered conditions (pH 2–10).
  • Data interpretation : Correlate stability shifts (e.g., lower TmT_m at acidic pH) with protonation states of lysine’s ε-amino group and alanine’s carboxyl moiety .
  • Contradiction resolution : If conflicting stability data arise, validate buffer ionic strength and equilibration times to rule out kinetic artifacts .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

  • Meta-analysis framework : Systematically compare assay conditions (e.g., cell lines, peptide concentrations, incubation times).
  • Methodological harmonization : Standardize protocols (e.g., MTT assay vs. ATP luminescence) and include positive controls (e.g., growth factors) to calibrate activity thresholds .
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability and identify outliers .

Q. How can researchers model the interaction of this compound with lipid bilayers or protein targets?

  • Computational approaches : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to predict binding affinities and orientation.
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG\Delta G, KdK_d) .
  • Data integration : Cross-reference simulation trajectories with experimental binding kinetics to refine model accuracy .

Methodological Best Practices

Q. What are the key considerations for designing reproducible peptide stability studies?

  • Controlled variables : Document temperature, humidity, and light exposure during storage.
  • Analytical frequency : Perform stability-indicating assays (e.g., HPLC purity checks) at predefined intervals (0, 1, 3, 6 months).
  • Reporting standards : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental descriptors and raw data archiving .

Q. How should researchers address conflicting spectral data in structural elucidation?

  • Multi-technique triangulation : Combine NMR (13C^{13}C-DEPTO for carbon assignments), MS/MS fragmentation patterns, and X-ray crystallography (if crystalline).
  • Artifact mitigation : Ensure solvent purity (e.g., deuterated DMSO for NMR) and avoid overloading chromatographic columns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.